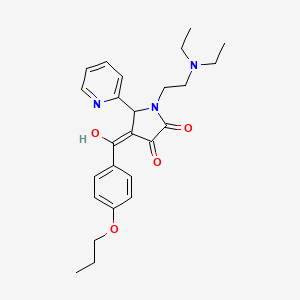
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrolone core, a diethylaminoethyl side chain, a propoxybenzoyl group, and a pyridinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the diethylaminoethyl side chain, the propoxybenzoyl group, and the pyridinyl substituent. Each step requires specific reagents and conditions, such as:
Formation of the Pyrrolone Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions using diethylamine and suitable alkyl halides.
Attachment of the Propoxybenzoyl Group: This step may involve esterification or acylation reactions using propoxybenzoic acid derivatives.
Incorporation of the Pyridinyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridinyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Coupling Reactions: The pyridinyl substituent can participate in coupling reactions, such as Suzuki or Heck coupling, to form new C-C bonds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, or halides under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
相似化合物的比较
Similar Compounds
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure with a methoxy group instead of a propoxy group.
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-ethoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxybenzoyl group, in particular, may influence its lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
属性
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-17-32-19-12-10-18(11-13-19)23(29)21-22(20-9-7-8-14-26-20)28(25(31)24(21)30)16-15-27(5-2)6-3/h7-14,22,29H,4-6,15-17H2,1-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCIVNQILLAEF-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=N3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
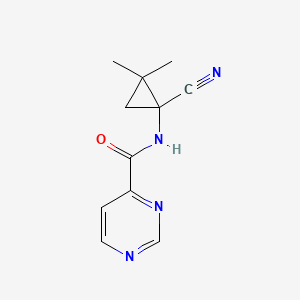
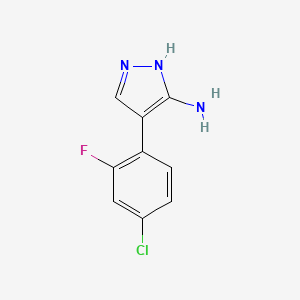
![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)
![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698262.png)
![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)
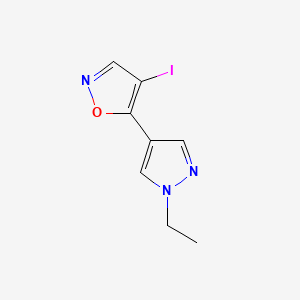
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)
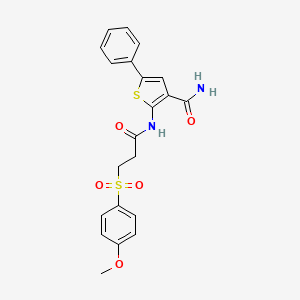
![3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2698270.png)
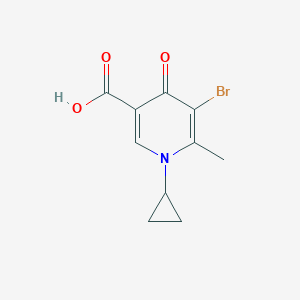
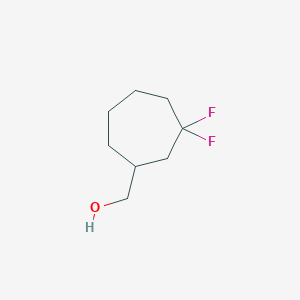
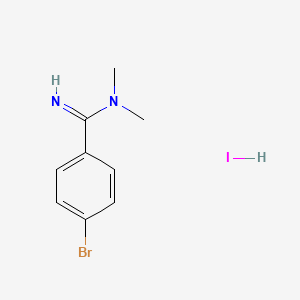
![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2698274.png)
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-pyrrolidin-1-ylethanone](/img/structure/B2698276.png)
